Beryllium perchlorate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

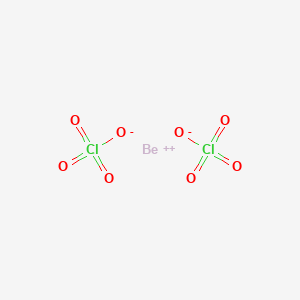

Beryllium perchlorate is a useful research compound. Its molecular formula is Be(ClO4)2 and its molecular weight is 207.91 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Research Applications

1.1 Synthesis and Characterization

Beryllium perchlorate serves as a precursor in the synthesis of beryllium-containing compounds. Its thermal decomposition has been extensively studied, revealing insights into the kinetics and products formed during the process. For instance, research utilizing infrared and NMR spectroscopy has detailed the solid products resulting from the thermal decomposition of this compound tetrahydrate, providing valuable data for understanding its behavior under varying conditions .

1.2 Coordination Chemistry

The compound is also significant in coordination chemistry. Studies have demonstrated that this compound can form stable complexes with various ligands, including amino acids like proline. The stability constants of these complexes can be determined using techniques such as paper electrophoresis, which offers a novel approach to studying metal-ligand interactions .

Material Science Applications

2.1 Polymerization Catalyst

This compound has been identified as a catalyst in the polymerization of styrene, enhancing the efficiency of this process . This application is particularly relevant in the production of polymers with specific properties tailored for industrial uses.

2.2 Stabilizers and Additives

In materials science, this compound is utilized as a heat stabilizer and antioxidant in synthetic rubbers and polyvinyl chloride (PVC). Its ability to prevent discoloration in polystyrene makes it valuable in producing high-quality plastic products . Additionally, it has been explored for use in polyimide membranes for water desalination, showcasing its versatility in enhancing material performance.

Industrial Applications

3.1 Electrolytes in Solid-State Batteries

Recent advancements have highlighted the potential of this compound as an electrolyte component in solid-state batteries. When mixed with certain polymers, it can improve ionic conductivity, making it a candidate for next-generation energy storage solutions .

3.2 Drying Agents

The hygroscopic nature of this compound allows it to function effectively as a drying agent and ammonia absorbent, although its use is limited compared to other perchlorates due to its tendency to form hydrates .

Summary Table: Applications of this compound

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemical Research | Synthesis of beryllium compounds | Used as a precursor; studied for thermal decomposition properties |

| Coordination chemistry | Forms stable complexes with ligands; stability constants measured | |

| Material Science | Polymerization catalyst | Enhances efficiency in styrene polymerization |

| Stabilizers and additives | Prevents discoloration; used in PVC and polyimide membranes | |

| Industrial Applications | Electrolytes in solid-state batteries | Improves ionic conductivity when mixed with polymers |

| Drying agents | Functions as a drying agent; less common due to hygroscopic nature | |

| Safety | Toxicological concerns | Associated with methemoglobinemia; requires careful handling |

化学反应分析

Thermal Decomposition

Thermal decomposition studies reveal a hydrolytic mechanism involving intermediate hydroxyperchlorate formation . When heated in an inert helium stream, the tetrahydrate undergoes stepwise degradation:

-

Dehydration and Hydroxyperchlorate Formation:

Be ClO 4H O→Be OH ClO +HClO +3H O

-

Final Decomposition to Beryllium Oxide:

Be OH ClO →BeO+HClO

The process is accompanied by melting, and the intermediate hydroxyperchlorate exists as a viscous syrup that crystallizes over time .

Hydrolysis and Aqueous Behavior

Beryllium’s strong hydrolysis tendency leads to amphoteric behavior in aqueous solutions . In acidic to near-neutral pH, Be(ClO₄)₂ forms positively charged hydrolysis species (e.g., Be H O ), while alkaline conditions favor negatively charged complexes like Be OH .

Key Hydrolysis Reaction:

Be +4H O↔Be H O ↔Be OH +2H O

Reactivity with Other Substances

-

Reducing Agents: Acts as a strong oxidizer, reacting violently with organic compounds and reducing agents (e.g., alcohols, hydrocarbons) .

-

Alkali Hydroxides: Dissolves in potassium hydroxide (KOH) solutions, liberating hydrogen gas and forming beryllate ions .

Physical and Solubility Data

| Property | Value/Description | Source |

|---|---|---|

| Solubility in Water | 148.6 g/100 mL (tetrahydrate) | |

| Thermal Stability | Decomposes at ~150–200°C | |

| Hygroscopicity | Extremely hygroscopic; retains water tenaciously |

属性

CAS 编号 |

13597-95-0 |

|---|---|

分子式 |

Be(ClO4)2 BeCl2O8 |

分子量 |

207.91 g/mol |

IUPAC 名称 |

beryllium;diperchlorate |

InChI |

InChI=1S/Be.2ClHO4/c;2*2-1(3,4)5/h;2*(H,2,3,4,5)/q+2;;/p-2 |

InChI 键 |

MVTQSBYPNJATTN-UHFFFAOYSA-L |

SMILES |

[Be+2].[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |

规范 SMILES |

[Be+2].[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |

Key on ui other cas no. |

13597-95-0 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。